molecular formula C7H5ClN2 B1280606 3-Chloro-7-azaindole CAS No. 80235-01-4

3-Chloro-7-azaindole

Cat. No. B1280606
CAS RN: 80235-01-4
M. Wt: 152.58 g/mol
InChI Key: PKFDDUMFTQHVFY-UHFFFAOYSA-N
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Description

3-Chloro-7-azaindole is a derivative of azaindole . Azaindoles are interesting in terms of drug optimization strategies. They have been recognized as privileged structures in biological process modulation, in medicinal chemistry, and drug discovery programs .


Synthesis Analysis

The synthesis of azaindole derivatives has been an active area of research. Advances in metal-catalyzed chemistry have recently supported the successful development of a number of novel and effective methods for functionalization of the 7-azaindole template . A robust and flexible synthesis of 1,3- and 1,3,6-substituted 7-azaindoles is presented starting from nicotinic acid derivatives or 2,6-dichloropyridine . A novel one-pot method for selectively synthesizing 7-azaindoles has also been developed .


Molecular Structure Analysis

The molecular structure of 3-Chloro-7-azaindole is C7H5ClN2 . The four azaindole positional isomers, which associate a pyridine and a pyrrole ring by a fused C-C bond, possess all of the criteria necessary to be excellent bioisosteres of the indole or purine systems .


Chemical Reactions Analysis

The development of synthetic, elegant techniques for the functionalization of 7-azaindoles continues to be an active area of research . The first key Suzuki arylation was carried out selectively in position C -2 by displacement of the iodine atom vs. the bromine atom in C -4 of the azaindole moiety .


Physical And Chemical Properties Analysis

The empirical formula of 3-Chloro-7-azaindole is C7H5ClN2 and its molecular weight is 152.58 . It is a solid with a melting point of 169-173 °C .

Scientific Research Applications

  • Drug Discovery

    • Summary of Application : 7-azaindoles, including 3-Chloro-7-azaindole, have attracted considerable interest in the field of drug discovery . They are known for their powerful medicinal properties .
    • Methods of Application : The development of synthetic techniques for the functionalization of 7-azaindoles is an active area of research . Advances in metal-catalyzed chemistry have supported the successful development of methods for functionalization of the 7-azaindole template .
    • Results or Outcomes : The functionalization of 7-azaindoles has potential as pharmacophores for various therapeutic targets .
  • Kinase Inhibitors

    • Summary of Application : The azaindole framework, including 3-Chloro-7-azaindole, is used in the design of kinase inhibitors .
    • Methods of Application : Azaindole derivatives are used in Fragment-Based Drug Discovery (FBDD) programs .
    • Results or Outcomes : The use of azaindole derivatives as kinase inhibitors has contributed to drug discovery and innovation .
  • Synthetic Cytokinin Analogues

    • Summary of Application : 3-Chloro-7-azaindole is used as an intermediate in drug discovery research, specifically in the synthesis of 7-azaindole derivatives, synthetic cytokinin analogues .

Safety And Hazards

3-Chloro-7-azaindole is considered hazardous. It can cause skin irritation, serious eye damage, and may cause respiratory irritation . It is toxic if swallowed .

Future Directions

The 7-azaindole building block has attracted considerable interest in the field of drug discovery. Because of their powerful medicinal properties, the development of synthetic techniques for the functionalization of 7-azaindoles continues to be an active area of research . The global ring functionalization of 7-azaindoles are potential as pharmacophores for various therapeutic targets .

properties

IUPAC Name

3-chloro-1H-pyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN2/c8-6-4-10-7-5(6)2-1-3-9-7/h1-4H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKFDDUMFTQHVFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(NC=C2Cl)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50470698
Record name 3-Chloro-7-azaindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50470698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-7-azaindole

CAS RN

80235-01-4
Record name 3-Chloro-7-azaindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50470698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Chloro-7-azaindole
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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